![molecular formula C13H16N2O2 B13177097 1-[4-(Aminomethyl)benzoyl]piperidin-4-one](/img/structure/B13177097.png)
1-[4-(Aminomethyl)benzoyl]piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Aminomethyl)benzoyl]piperidin-4-one is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs .
Méthodes De Préparation
The synthesis of 1-[4-(Aminomethyl)benzoyl]piperidin-4-one involves several steps, typically starting with the formation of the piperidine ring. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The aminomethyl group is then introduced through amination reactions, and the benzoyl group is added via acylation reactions. Industrial production methods often involve multicomponent reactions and cyclization processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-[4-(Aminomethyl)benzoyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution.
Applications De Recherche Scientifique
1-[4-(Aminomethyl)benzoyl]piperidin-4-one is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(Aminomethyl)benzoyl]piperidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
1-[4-(Aminomethyl)benzoyl]piperidin-4-one is unique due to its specific structure and functional groups. Similar compounds include:
4-Piperidinone, 1-benzoyl-: Lacks the aminomethyl group, resulting in different reactivity and applications.
2-Amino-4-(1-piperidine) pyridine derivatives: These compounds have different substitution patterns on the piperidine ring, leading to varied biological activities.
N-benzoylpiperidines: These compounds share the benzoyl group but differ in other substituents, affecting their chemical properties and uses.
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
1-[4-(aminomethyl)benzoyl]piperidin-4-one |
InChI |
InChI=1S/C13H16N2O2/c14-9-10-1-3-11(4-2-10)13(17)15-7-5-12(16)6-8-15/h1-4H,5-9,14H2 |
Clé InChI |
ISFDNDBONIXFOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B13177014.png)

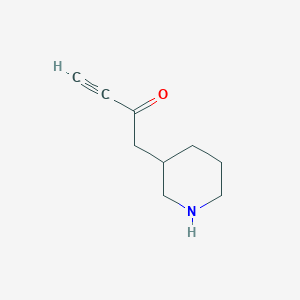
![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)

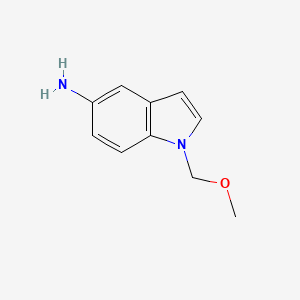


![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
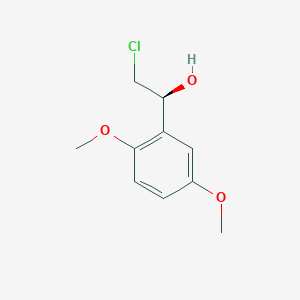
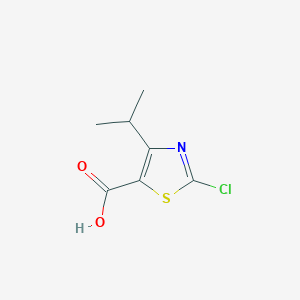
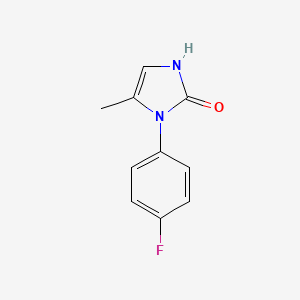
![{4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
